REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]=[CH2:9]>>[CH2:1]([O:5][CH:8]([CH3:9])[CH:7]=[CH2:6])[CH2:2][CH2:3][CH3:4].[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0.9 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0.88 mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
zeolite
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
H+
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCC=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]=[CH:7][CH:8]=[CH2:9]>>[CH2:1]([O:5][CH:8]([CH3:9])[CH:7]=[CH2:6])[CH2:2][CH2:3][CH3:4].[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0.9 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0.88 mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
zeolite
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
H+
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCC=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |